molecular formula C11H15BrN2O2 B5725701 (5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE

(5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5725701
M. Wt: 287.15 g/mol
InChI Key: IBXCOVGYANMDHB-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE is a chemical compound that features a furan ring substituted with a bromine atom and a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 5-bromo-2-furaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while substitution of the bromine atom can produce various substituted furan derivatives.

Scientific Research Applications

(5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-BROMO-2-FLUOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE: This compound features a fluorine atom instead of a furan ring.

    (5-BROMO-2-FURYL)(4-METHYLPIPERAZINO)METHANONE: This compound has a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

(5-BROMO-2-FURYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to the presence of both a brominated furan ring and an ethyl-substituted piperazine ring. This combination of structural features imparts specific chemical and biological properties that are distinct from those of similar compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-2-13-5-7-14(8-6-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCOVGYANMDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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